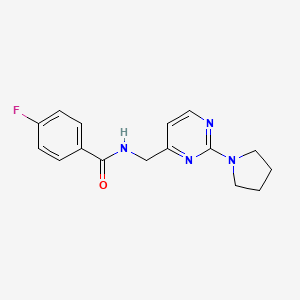

![molecular formula C18H16FN3O B2654840 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile CAS No. 478046-83-2](/img/structure/B2654840.png)

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

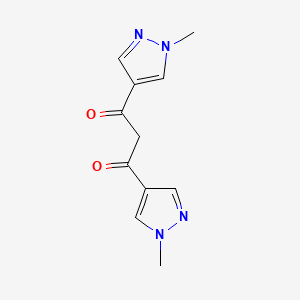

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile is a chemical compound with the molecular formula C18H16FN3O . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .

Synthesis Analysis

The synthesis of this compound involves the use of 4-fluorobenzylpiperazine as a key pharmacophoric feature . The compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone 26 was discovered as a result of these investigations .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety . The average mass of the molecule is 309.337 Da, and the monoisotopic mass is 309.127747 Da .Physical And Chemical Properties Analysis

The compound is solid in its physical form . The InChI code for the compound is 1S/C18H16FN3O/c19-16-5-3-15 (4-6-16)18 (23)22-11-9-21 (10-12-22)17-7-1-14 (13-20)2-8-17/h1-8H,9-12H2 .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research on compounds structurally related to 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals insights into molecular conformations and intermolecular interactions. These studies offer foundational knowledge for understanding the behavior of similar molecules in various environments, crucial for drug design and material science applications. For instance, the crystal structure analysis of this compound showed that the piperazine ring adopts a chair conformation, providing essential data on molecular geometry and potential interaction sites (Faizi, Ahmad, & Golenya, 2016).

Molecular Interactions and Antibacterial Activity

Another area of application is in the synthesis and evaluation of compounds for antibacterial activity. Research on fluorinated piperazine and benzonitrile/nicotinonitrile fused quinazoline derivatives has shown these compounds to exhibit potential as antibacterial agents, with their activity tested against multidrug-resistant strains. The influence of fluoro and trifluoromethyl groups on the piperazine ring systems towards different biological species has been elaborated, indicating the role of such compounds in developing new antibacterial treatments (Patel, Patel, Patel, & Prajapati, 2020).

Antipsychotic Potential

Research into the synthesis of specific piperazine derivatives, such as dopamine receptor antagonists, explores the therapeutic potential of these compounds in treating neurological disorders. For instance, studies on the synthesis of a Spiro[cyclohex-1,1‘-isobenzofuranyl] dopamine receptor antagonist have highlighted the potential of these compounds as novel central nervous system (CNS) agents, showcasing the diverse therapeutic applications of fluorobenzoyl piperazine derivatives (Urban, Anderson, Stewart, & Young, 1999).

Antiviral and Antimicrobial Activities

New urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This research indicates the potential of such derivatives in developing antiviral and antimicrobial agents, further extending the application range of 4-fluorobenzoyl piperazine derivatives (Reddy, Rasheed, Rao, Adam, Reddy, & Raju, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The compound is being studied for its potential as a therapeutic strategy for the treatment of hyperpigmentation disorders in humans . It is also being considered for its potential as a skin-whitening agent, an antimelanogenic substance for melanoma treatment, and as an innovative adjuvant in Parkinson’s disease therapies related to neurodegenerative effects of neuromelanin .

Eigenschaften

IUPAC Name |

4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O/c19-16-5-3-15(4-6-16)18(23)22-11-9-21(10-12-22)17-7-1-14(13-20)2-8-17/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENRWUKLIIBDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2654758.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2654763.png)

![2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2654764.png)

![2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2654770.png)

![3-(2-methylpropyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2654771.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2654772.png)

![6-Fluoro-3-[2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2654775.png)

![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2654776.png)

![Methyl 6-isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2654778.png)